(2,4-Bis(methoxycarbonyl)phenyl)boronic acid

Übersicht

Beschreibung

(2,4-Bis(methoxycarbonyl)phenyl)boronic acid is an organoboron compound that features two methoxycarbonyl groups attached to a phenyl ring, with a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Bis(methoxycarbonyl)phenyl)boronic acid typically involves the following steps:

Starting Material: The process begins with the preparation of the phenyl ring substituted with methoxycarbonyl groups.

Boronic Acid Formation: The phenyl ring is then subjected to borylation reactions to introduce the boronic acid group.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: (2,4-Bis(methoxycarbonyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols under specific conditions.

Substitution: The methoxycarbonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Nucleophiles: For substitution reactions involving the methoxycarbonyl groups.

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation of the boronic acid group.

Wissenschaftliche Forschungsanwendungen

(2,4-Bis(methoxycarbonyl)phenyl)boronic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of (2,4-Bis(methoxycarbonyl)phenyl)boronic acid primarily involves its role as a boronic acid derivative in catalytic processes:

Molecular Targets: The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions.

Pathways Involved: The reaction pathway includes oxidative addition, transmetalation, and reductive elimination steps, which are characteristic of palladium-catalyzed cross-coupling reactions.

Vergleich Mit ähnlichen Verbindungen

(4-Methoxycarbonylphenyl)boronic acid: Similar structure but with only one methoxycarbonyl group.

(4-Carbomethoxyphenyl)boronic acid: Another variant with a single methoxycarbonyl group.

Uniqueness: (2,4-Bis(methoxycarbonyl)phenyl)boronic acid is unique due to the presence of two methoxycarbonyl groups, which can influence its reactivity and the types of reactions it can undergo. This dual substitution can enhance its utility in forming more complex molecular structures compared to its mono-substituted counterparts .

Biologische Aktivität

(2,4-Bis(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound's structure, featuring two methoxycarbonyl groups, may enhance its reactivity and biological interactions compared to other boronic acid derivatives. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

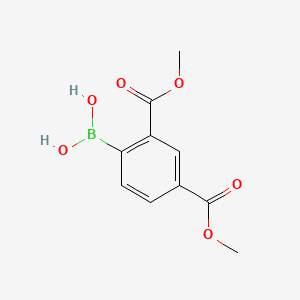

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by two methoxycarbonyl substituents at the 2 and 4 positions of the phenyl ring, which can influence its solubility and reactivity.

Boronic acids, including this compound, are known to form reversible covalent bonds with diols. This property is significant for their biological activity as it allows them to interact with various biomolecules, potentially modulating their functions. The mechanism of action includes:

- Inhibition of Proteasomes : Boronic acids can inhibit proteasomal activity, leading to the accumulation of pro-apoptotic factors within cells.

- Cell Cycle Arrest : Studies have shown that certain boronic acid derivatives induce cell cycle arrest in cancer cells, particularly at the G2/M phase.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways through caspase activation and mitochondrial dysfunction.

Biological Activity in Cancer Research

Recent studies have highlighted the antiproliferative effects of this compound across various cancer cell lines. The following table summarizes key findings from research studies:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa (cervical) | 0.54 | Induces apoptosis via caspase activation |

| A2780 (ovarian) | 0.95 | Cell cycle arrest at G2/M phase |

| MCF-7 (breast) | 1.5 | Inhibition of proteasome activity |

| K562 (leukemia) | 3.58 | Modulation of apoptosis-related proteins |

These results indicate that this compound exhibits significant antiproliferative activity against various cancer types, suggesting its potential as a therapeutic agent.

Case Studies

- Anticancer Activity in Ovarian Cancer : A study evaluated the effects of this compound on A2780 ovarian cancer cells. The compound was found to induce significant cell cycle arrest and apoptosis through caspase-3 activation, demonstrating its potential as a treatment for ovarian cancer .

- Breast Cancer Models : In MCF-7 breast cancer cells, treatment with this boronic acid derivative resulted in decreased cell viability and increased markers of apoptosis. The study suggested that the compound's ability to inhibit proteasomal degradation pathways contributes to its anticancer effects .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that:

- Absorption : The compound demonstrates good solubility in aqueous solutions due to the presence of methoxycarbonyl groups.

- Distribution : It may effectively penetrate cellular membranes due to its lipophilicity.

- Metabolism : Further studies are needed to elucidate metabolic pathways and identify any toxic metabolites.

Eigenschaften

IUPAC Name |

[2,4-bis(methoxycarbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BO6/c1-16-9(12)6-3-4-8(11(14)15)7(5-6)10(13)17-2/h3-5,14-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXKKSVFGRKVGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OC)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681700 | |

| Record name | [2,4-Bis(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256354-98-9 | |

| Record name | 1,3-Benzenedicarboxylic acid, 4-borono-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256354-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2,4-Bis(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.